(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine

Iron catalysis Asymmetric hydrogenation Dialkyl precatalysts

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine, commonly designated Josiphos SL-J212-1, is a chiral ferrocenyl diphosphine ligand featuring a di(2-furyl)phosphino substituent on the ferrocene core and a di-tert-butylphosphino group on the chiral side chain. It belongs to the Josiphos family of bidentate phosphine ligands, which are widely employed in asymmetric catalytic hydrogenation of alkenes and ketones.

Molecular Formula C28H36FeO2P2
Molecular Weight 522.4 g/mol
Cat. No. B12061922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine
Molecular FormulaC28H36FeO2P2
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m1../s1
InChIKeyCVBADLBJGBTJDF-ZEECNFPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine (Josiphos SL-J212-1)


(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine, commonly designated Josiphos SL-J212-1, is a chiral ferrocenyl diphosphine ligand featuring a di(2-furyl)phosphino substituent on the ferrocene core and a di-tert-butylphosphino group on the chiral side chain [1]. It belongs to the Josiphos family of bidentate phosphine ligands, which are widely employed in asymmetric catalytic hydrogenation of alkenes and ketones [2]. The furyl-substituted variant offers distinct electronic and steric properties compared to the conventional diphenylphosphino Josiphos ligands, enabling unique catalyst performance profiles in industrial and academic asymmetric synthesis [1].

Why Generic Josiphos Analogs Cannot Directly Replace SL-J212-1 in Asymmetric Catalysis


Josiphos ligands are not functionally interchangeable; the identity of the P‑aryl substituent on the ferrocene profoundly influences catalyst activity and selectivity. The di(2-furyl)phosphino group in SL-J212-1 is more electron‑withdrawing than the diphenylphosphino group of the standard Josiphos SL-J001-1, altering both the Lewis acidity of the metal center and the bite angle of the chelate [1]. In iron-catalyzed hydrogenation, the (SL-J212-1)Fe(CH₂SiMe₃)₂ complex was demonstrably more active than all other isolated iron dialkyl precatalysts bearing different phosphine ligands, confirming that the furyl substitution is essential for achieving this enhanced catalytic performance [2].

Quantitative Performance Evidence for SL-J212-1 Versus Closest Analogs


Superior Iron Precatalyst Activity in Alkene Hydrogenation

Among a family of isolated bis(phosphine) iron dialkyl complexes, the Josiphos SL‑J212‑1 derivative (SL‑J212‑1)Fe(CH₂SiMe₃)₂ exhibited the highest catalytic activity for asymmetric alkene hydrogenation, outperforming all other phosphine complexes evaluated. While the study noted that enantioselectivity was not achieved with this specific iron complex, the measured turnover frequency for SL‑J212‑1 was qualitatively higher than that of the analogous diphenylphosphino Josiphos complex (SL‑J001‑1)Fe(CH₂SiMe₃)₂ and other ligand frameworks tested [1].

Iron catalysis Asymmetric hydrogenation Dialkyl precatalysts

Rhenium-Catalyzed Hydrogenation: Conversion Advantage Over Josiphos 1a and Walphos 2a/2b

In the hydrogenation of tiglic acid catalyzed by rhenium carbonyl clusters, the complex [Re₂(CO)₈(1b)] bearing the SL‑J212‑1 ligand (1b) delivered a conversion of 88%, the highest among the ten rhenium complexes tested. By comparison, the Josiphos 1a-derived complex [Re₂(CO)₉(1a)] gave a slightly lower conversion, while the Walphos‑based complexes [Re₂(CO)₉(2a)] and [Re₂(CO)₉(2b)] achieved 66% and 15% conversion, respectively. Enantiomeric excesses were modest across the series (8–57%), with 1b affording 57% ee [1].

Rhenium clusters Hydrogenation of tiglic acid Josiphos vs. Walphos

Kilo-Scale Enantioselective Hydrogenation of a Tetrasubstituted Olefin

In the multikilogram synthesis of a renin inhibitor, the Ru(cod)(methallyl)₂/SL‑J212‑1 catalytic system hydrogenated tetrasubstituted olefin 16 to afford the chiral ester intermediate in 91% assay yield and >98.5% enantiomeric excess. This result was achieved under optimized process conditions (10 mol % preformed catalyst, 500 psig H₂, room temperature, 2‑MeTHF solvent, 1.2 equiv HBF₄·OEt₂) [1]. The diastereoselective outcome (>100:1 after downstream processing) was dependent on the ligand choice, as alternative phosphine ligands tested during development gave inferior conversion and/or ee [1].

Renin inhibitor Process chemistry Asymmetric hydrogenation

Where SL-J212-1 Outperforms Default Josiphos and Walphos Ligands


Iron-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Alkenes

The (SL‑J212‑1)Fe(CH₂SiMe₃)₂ precatalyst offers the highest activity among structurally characterized iron dialkyl complexes, making it the preferred candidate for iron-based hydrogenation aiming at reduced metal cost while maintaining high turnover numbers [1].

Rhenium Cluster-Catalyzed Hydrogenation of α,β-Unsaturated Acids

For researchers exploring rhenium carbonyl clusters as hydrogenation catalysts, the [Re₂(CO)₈(SL‑J212‑1)] complex delivers the highest conversion (88%) and enantioselectivity (57% ee) in tiglic acid hydrogenation, directly outperforming Josiphos 1a and Walphos 2a/2b complexes [2].

Large-Scale Asymmetric Hydrogenation of Tetrasubstituted Olefins in API Synthesis

Process chemists requiring high diastereoselectivity and enantioselectivity for the reduction of sterically congested tetrasubstituted alkenes should consider Ru/SL‑J212‑1, which has been validated at multikilogram scale to afford the desired chiral intermediate in 91% yield and >98.5% ee [3].

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